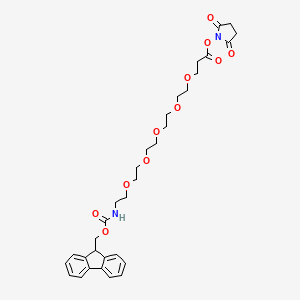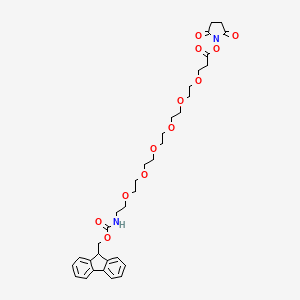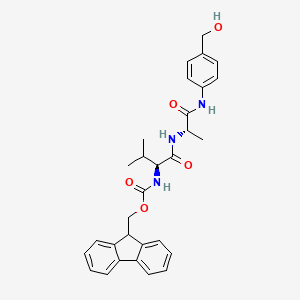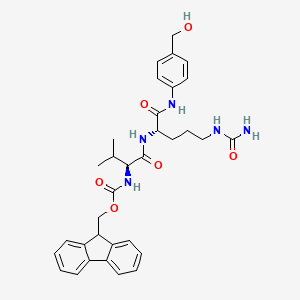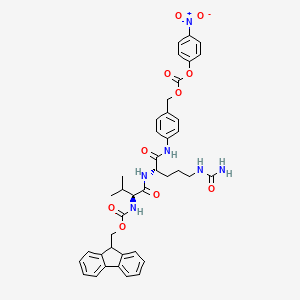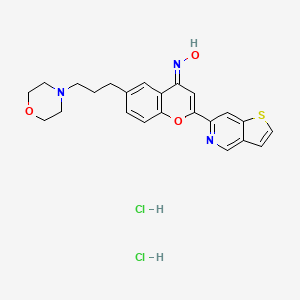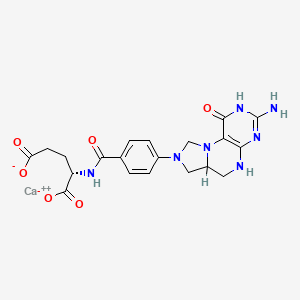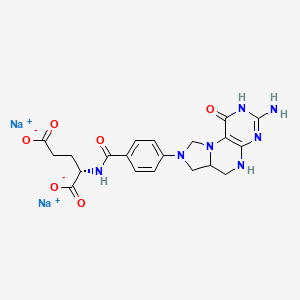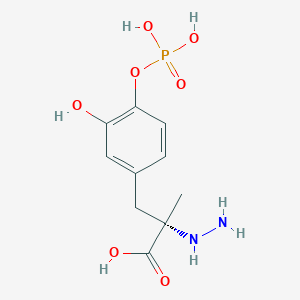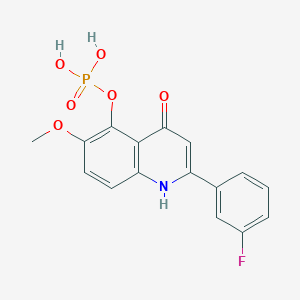![molecular formula C30H44O6 B607598 4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid CAS No. 102607-22-7](/img/structure/B607598.png)
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganolucidic acid D, also known as ganolucidate D, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganolucidic acid D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganolucidic acid D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganolucidic acid D can be found in mushrooms. This makes ganolucidic acid D a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Triterpenoid Structure and Analysis
The compound is structurally similar to triterpenoids, as evident in a study on a related triterpenoid isolated from Skimmia laureola. These compounds are characterized by specific ring conformations and hydrogen bonding patterns, which are critical for their biological activity and interactions (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antioxidant Properties
Research on Pistagremic acid, a structurally similar compound, revealed significant antimicrobial and antioxidant properties. This points to potential applications in combating microbial infections and oxidative stress-related conditions (Rauf, Uddin, Latif, & Muhammad, 2014).
Anticancer Potential
Pistagremic acid, closely related in structure, has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This indicates a potential for the development of new anticancer drugs based on similar molecular frameworks (Uddin, Rauf, Siddiqui, Khan, Marasini, Latif, & Simpson, 2013).
Synthetic Applications in Chemistry
Compounds with similar structures have been used in the synthesis of carboxylic acids, esters, alcohols, and ethers, highlighting their utility in organic synthesis and potential in developing novel organic compounds (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Insights into Carcinogenicity
Studies on cyclopenta[a]phenanthrenes, which share structural similarities, provide insights into the relationship between chemical structure and carcinogenicity. This knowledge is crucial for understanding the potential risks associated with compounds having similar structures (Coombs, Hall, & Vose, 1973).
Degradation Pathways in Microbial Metabolism
Research on the metabolism of phenanthrene by Staphylococcus sp. revealed novel degradation pathways involving compounds structurally related to the title compound. These findings are important for understanding the environmental fate and biodegradation of similar complex organic molecules (Mallick, Chatterjee, & Dutta, 2007).
Aromatic-Steroid Derivative Synthesis
An aromatic-steroid derivative, structurally related to the compound, was synthesized, demonstrating the compound's utility in developing novel derivatives with potential therapeutic applications (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).
Propiedades
Número CAS |
102607-22-7 |
|---|---|
Nombre del producto |
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
Fórmula molecular |
C30H44O6 |
Peso molecular |
500.67 |
Nombre IUPAC |
(4S,6R,E)-4-hydroxy-6-((5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36)/b17-13+/t16-,18+,20-,22+,24+,28+,29-,30-/m1/s1 |
Clave InChI |
AUAXRALNWSHMRJ-YCEDVEOHSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)C3=C([C@@]4([C@@H](O)C[C@@H]([C@]4(CC3=O)C)[C@H](C)C[C@H](O)/C=C(C)/C(O)=O)C)CC[C@@]12[H])=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ganolucidic acid D; (+)-Ganolucidic acid D; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



